1-Acetyl-5-fluoropyrrolidin-2-one

Description

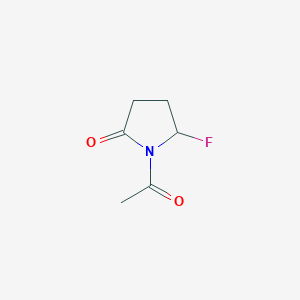

1-Acetyl-5-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by an acetyl group at the 1-position and a fluorine atom at the 5-position of the pyrrolidinone ring. Pyrrolidinones are five-membered lactams widely utilized in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula |

C6H8FNO2 |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

1-acetyl-5-fluoropyrrolidin-2-one |

InChI |

InChI=1S/C6H8FNO2/c1-4(9)8-5(7)2-3-6(8)10/h5H,2-3H2,1H3 |

InChI Key |

CYSSQYXDHKPTNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(CCC1=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis yields (where available), and inferred properties of 1-Acetyl-5-fluoropyrrolidin-2-one and related compounds:

Impact of Fluorine Substitution

- Positional Effects : In Compound 29 and 30 (), fluorine on the indoline/pyrrolopyrimidine moiety improves stability and binding interactions, likely via dipole effects and reduced metabolic oxidation . For this compound, fluorine at the 5-position may induce ring puckering, altering conformational dynamics and intermolecular interactions.

- Lipophilicity: The difluorophenyl group in ’s compound increases logP compared to mono-fluorinated analogs, suggesting that this compound’s single F substitution balances polarity and lipophilicity for optimal bioavailability .

Role of Substituents

- Acetyl vs. However, it may also increase susceptibility to esterase-mediated hydrolysis compared to methyl substituents .

- This implies that synthesizing this compound may require optimized conditions to manage fluorine’s electron-withdrawing effects .

Preparation Methods

Synthesis from Donor–Acceptor Cyclopropanes and Primary Amines

A modern and versatile approach to 1,5-substituted pyrrolidin-2-ones, which can be adapted for fluorinated variants like 1-acetyl-5-fluoropyrrolidin-2-one, involves the Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation.

-

- Reaction of donor–acceptor cyclopropanes bearing an ester group with primary amines (e.g., anilines, benzylamines).

- Lewis acid catalysis promotes ring opening to γ-amino esters.

- Subsequent cyclization (lactamization) forms the pyrrolidin-2-one ring.

- Dealkoxycarbonylation removes the ester group to yield the final pyrrolidinone.

-

- Broad substrate scope, including aromatic and alkenyl donors.

- One-pot operations increase efficiency.

- Can be adapted to introduce fluorine substituents at desired positions by using fluorinated cyclopropane precursors or fluorinated amines.

-

- Nickel perchlorate-induced reaction of cyclopropane with aniline followed by reflux with acetic acid yields pyrrolidin-2-one derivatives.

- Alkaline saponification and thermolysis in one pot remove ester groups, yielding the target lactams.

Synthesis via Proline Derivatives and Grignard Reagents

Another well-documented method relevant to the preparation of acetyl-substituted pyrrolidinones involves starting from proline or its methyl ester derivatives.

-

- Esterification: Proline is converted to its methyl ester using thionyl chloride and dry alcohols (methanol preferred).

- N-Chlorination: The methyl ester undergoes N-chlorination using reagents like t-butylhypochlorite at low temperatures (0–5 °C).

- Dehydrohalogenation: Treatment with bases such as potassium acetate or triethylamine induces dehydrohalogenation, forming 2-carbomethoxy-1-pyrroline intermediates.

- Grignard Reaction: Addition of methylmagnesium iodide (a Grignard reagent) to the pyrroline intermediate produces 2-acetyl-1-pyrroline derivatives.

- Purification: The product is extracted, dried over anhydrous sodium sulfate, and purified by distillation.

-

- Low temperature control during chlorination and Grignard addition is critical to minimize side reactions.

- Use of dry solvents such as diethyl ether is essential.

- The reaction is typically carried out under anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates.

-

- The Grignard reagents are moisture-sensitive and can be difficult to handle.

- Side products and tautomers may form, complicating purification.

- The N-chlorination step is slow (>24 hours) and prone to side reactions.

Alternative Oxidative and Protective Group Strategies

-

- Some methods involve oxidation of cyclic amino alcohols or amino esters using reagents like Dess–Martin periodinane or selenium dioxide to form the pyrroline ring.

- These methods can be adapted to fluorinated substrates but may involve toxic reagents and longer reaction times.

-

- Protecting the nitrogen atom of the pyrrolidinone ring (e.g., with trimethylsilyl groups) can facilitate selective functionalization.

- Subsequent ring opening by vinyl lithium reagents followed by acid-mediated cyclization can yield acetylated pyrrolidinones.

- These approaches require careful control of reaction conditions and extended hydrolysis times (up to 7 days) and may produce tautomers difficult to separate.

Incorporation of Fluorine Substituents

Fluorination at the 5-position of pyrrolidin-2-one rings can be achieved by:

- Using fluorinated starting materials such as 5-fluoroproline derivatives.

- Introducing fluorine via electrophilic fluorination reagents after ring formation.

- Employing fluorinated donor–acceptor cyclopropanes in the ring-opening methodology.

The fluorine substituent can influence reaction rates and selectivity, requiring optimization of reaction conditions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The Grignard-based synthesis from proline methyl ester remains a benchmark for producing acetyl-substituted pyrrolidinones with high purity but requires careful handling of reagents and extended reaction times for chlorination and dehydrohalogenation steps.

The donor–acceptor cyclopropane methodology offers a more modern, flexible, and potentially scalable route, especially useful for diverse substitution patterns including fluorine, though yields may be moderate.

Fluorinated pyrrolidinones require tailored synthetic routes, often involving fluorinated starting materials or intermediates, to ensure regioselective incorporation of fluorine without compromising ring formation or acetylation steps.

Optimization of solvent choice, temperature control, and purification methods is critical across all methods to maximize yield and purity.

Q & A

Q. Resolution Workflow :

X-ray Diffraction : Definitive structural assignment via single-crystal analysis (e.g., as in ) .

Computational Modeling : Compare experimental data (NMR, IR) with DFT-calculated spectra .

Cross-Validation : Replicate synthesis under standardized conditions to isolate variables .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the acetyl group .

- Light Sensitivity : Fluorinated compounds may degrade under UV light; use amber vials .

- Temperature : Long-term storage at –20°C minimizes thermal decomposition (see for analogous compounds) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., fluorination sites) .

Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .

Docking Studies : For biological applications, assess interactions with enzyme active sites (e.g., kinase inhibitors in ) .

Validate predictions experimentally via kinetic studies (e.g., rate constant measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.